molecular formula C27H29ClN2O3 B13723264 O-(4-Chlorobenzoyl)hydroquinine

O-(4-Chlorobenzoyl)hydroquinine

Cat. No.: B13723264
M. Wt: 465.0 g/mol
InChI Key: TXVNNFDXQZFMBQ-GIOYICTOSA-N
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Description

O-(4-Chlorobenzoyl)hydroquinine, also known as dihydroquinine 4-chlorobenzoate or hydroquinine 4-chlorobenzoate, is a chemical compound with the molecular formula C27H29ClN2O3 and a molecular weight of 464.98 g/mol . This compound is a derivative of hydroquinine, a well-known alkaloid, and is characterized by the presence of a 4-chlorobenzoyl group attached to the hydroquinine structure.

Preparation Methods

The synthesis of O-(4-Chlorobenzoyl)hydroquinine typically involves the esterification of hydroquinine with 4-chlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

O-(4-Chlorobenzoyl)hydroquinine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-(4-Chlorobenzoyl)hydroquinine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(4-Chlorobenzoyl)hydroquinine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

O-(4-Chlorobenzoyl)hydroquinine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C27H29ClN2O3

Molecular Weight

465.0 g/mol

IUPAC Name

[(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17?,19?,25-,26+/m0/s1

InChI Key

TXVNNFDXQZFMBQ-GIOYICTOSA-N

Isomeric SMILES

CCC1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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